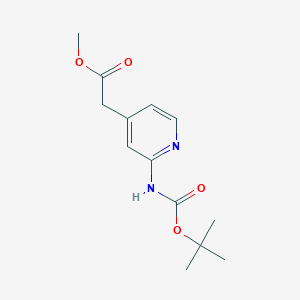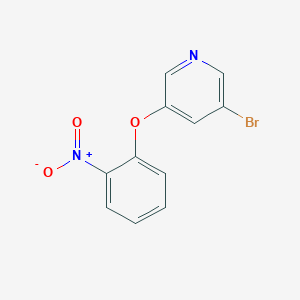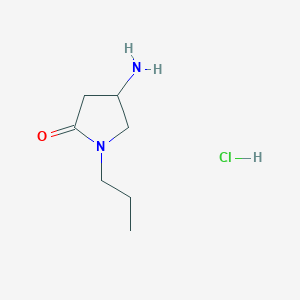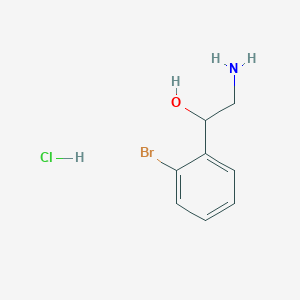
2-肼基-3-碘吡啶
概述
描述
2-Hydrazinyl-3-iodopyridine is an organic compound with the CAS Number: 54231-42-4 . It has a molecular weight of 235.03 and is a solid at room temperature . The IUPAC name for this compound is 2-hydrazino-3-iodopyridine .
Synthesis Analysis
The synthesis of 2-Hydrazinyl-3-iodopyridine involves the use of hydrazine hydrate . In one method, hydrazine hydrate was added dropwise to a solution of 2-fluoro-3-iodopyridine in ethanol and water. The mixture was stirred at room temperature for 24 hours and then at 35°C for a further 24 hours .Molecular Structure Analysis
The InChI code for 2-Hydrazinyl-3-iodopyridine is 1S/C5H6IN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) . This indicates that the compound has a pyridine ring with iodine and hydrazine substituents.Chemical Reactions Analysis
While specific chemical reactions involving 2-Hydrazinyl-3-iodopyridine are not mentioned in the search results, iodopyridines in general are known to be valuable building blocks in the production of multifunctional pyridine derivatives .Physical And Chemical Properties Analysis
2-Hydrazinyl-3-iodopyridine is a solid at room temperature . and should be stored at a temperature between 2-8°C .科学研究应用
超分子化学应用
与2-肼基-3-碘吡啶等肼基化合物密切相关的腙官能团,因其易于合成、模块化和独特的结构特性,在超分子化学中至关重要。它们被用于分子开关、金属组装体和传感器中。这包括通过化学和光激活开关来控制自组装系统、形成对刺激有反应的动态金属网格,以及通过选择性结合机制检测各种离子中性分子 (Su & Aprahamian, 2014)。
有机合成与催化
对2-肼基-3-碘吡啶衍生物的研究证明了它们在有机合成中的效用。这些衍生物已被用于通过钯催化的偶联反应来创建复杂分子,突出了它们在合成药理学相关化合物和促进新型有机材料开发中的潜力 (Lassagne 等人,2018)。此外,它们参与均相催化氨基羰基化反应以合成 N-取代的烟酰胺化合物,突出了它们在药物化学应用中的重要性 (Takács 等人,2007)。
材料科学与传感
肼基化合物在材料科学中也很重要,特别是在传感器和电子材料的开发中。它们进行特定反应的能力使它们适用于为环境和生物应用创建灵敏的检测系统。例如,吡啶衍生物(包括与2-肼基-3-碘吡啶相关的衍生物)的合成和功能化因其缺电子的性质和在电子器件中作为配体的潜在用途而被探索,这可能导致具有新特性的新材料 (Bergami 等人,2005)。
安全和危害
未来方向
While specific future directions for 2-Hydrazinyl-3-iodopyridine are not mentioned in the search results, iodopyridines in general are becoming increasingly important in the fields of life sciences and pharmaceuticals . They are routinely synthesized on an industrial scale for use in biological applications and as intermediates .
作用机制
Target of Action
2-Hydrazinyl-3-iodopyridine is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known to interact with various biological targets, including enzymes, receptors, and DNA .
Biochemical Pathways
Pyridine derivatives can be involved in a wide range of biochemical pathways, depending on their specific targets. They might affect pathways related to cell growth, signal transduction, or DNA synthesis .
生化分析
Biochemical Properties
2-Hydrazinyl-3-iodopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine hydrate during synthesis . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of 2-Hydrazinyl-3-iodopyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cell cycle and apoptosis pathways, leading to changes in cell proliferation and survival . Additionally, 2-Hydrazinyl-3-iodopyridine can impact the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Hydrazinyl-3-iodopyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways . This inhibition can result in changes in gene expression, further influencing cellular function. The binding interactions often involve the hydrazinyl and iodopyridine groups, which can form hydrogen bonds and other non-covalent interactions with the target biomolecules.
Temporal Effects in Laboratory Settings
The effects of 2-Hydrazinyl-3-iodopyridine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydrazinyl-3-iodopyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Hydrazinyl-3-iodopyridine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Hydrazinyl-3-iodopyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Hydrazinyl-3-iodopyridine within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 2-Hydrazinyl-3-iodopyridine within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-Hydrazinyl-3-iodopyridine is critical for its function. It can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of 2-Hydrazinyl-3-iodopyridine can significantly impact its activity and function within the cell.
属性
IUPAC Name |
(3-iodopyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRJCOZVATYAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306168 | |
| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54231-42-4 | |
| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)



![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)







